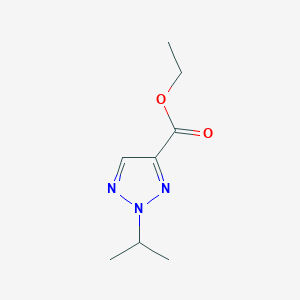
Diethyl (9-Anthrylmethyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (9-Anthrylmethyl)phosphonate is an organophosphorus compound with the molecular formula C19H21O3P This compound features an anthracene moiety linked to a phosphonate group via a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(anthracen-9-YL)methyl]phosphonate typically involves the reaction of anthracene-9-carbaldehyde with diethyl phosphite in the presence of a base. The reaction proceeds via a nucleophilic addition mechanism, followed by a condensation step to form the desired phosphonate ester. Common bases used in this reaction include sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for diethyl [(anthracen-9-YL)methyl]phosphonate are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (9-Anthrylmethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate ester to the corresponding phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates, depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl (9-Anthrylmethyl)phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a fluorescent probe in bioimaging due to the anthracene moiety’s fluorescence properties.
Mécanisme D'action
The mechanism of action of diethyl [(anthracen-9-YL)methyl]phosphonate involves its interaction with biological targets through its phosphonate and anthracene groups. The phosphonate group can form strong interactions with metal ions and enzymes, potentially inhibiting their activity. The anthracene moiety’s fluorescence properties allow it to be used in imaging applications, where it can selectively bind to and illuminate specific cellular structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl [(9-anthr-yl)(4-methyl-anilino)methyl]phosphonate: Similar structure but with an additional anilino group.
Diethyl (anthracen-9-yl(hydroxy)methyl)phosphonate: Contains a hydroxyl group instead of a methylene bridge.
Uniqueness
Diethyl (9-Anthrylmethyl)phosphonate is unique due to its combination of the anthracene moiety and the phosphonate group, which imparts distinct chemical and physical properties. Its fluorescence characteristics and potential biological activity make it a valuable compound for various applications, distinguishing it from other similar phosphonates .
Propriétés
Numéro CAS |
60949-15-7 |
|---|---|
Formule moléculaire |
C19H21O3P |
Poids moléculaire |
328.3 g/mol |
Nom IUPAC |
9-(diethoxyphosphorylmethyl)anthracene |
InChI |
InChI=1S/C19H21O3P/c1-3-21-23(20,22-4-2)14-19-17-11-7-5-9-15(17)13-16-10-6-8-12-18(16)19/h5-13H,3-4,14H2,1-2H3 |
Clé InChI |
KCLPHLKDXLHASP-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC1=C2C=CC=CC2=CC3=CC=CC=C31)OCC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[hydroxy(1-trityl-1H-imidazol-4-yl)methyl]-N-methyl-2-naphthamide](/img/structure/B8666971.png)
![4-Bromo-2-(5-methyl-2H-[1,2,4]triazol-3-yl)-phenylamine](/img/structure/B8666974.png)






![Methyl 3-amino-5-[methyl(methylsulfonyl)amino]benzoate](/img/structure/B8667055.png)



